Ethyl 3-(2-methoxy-3-pyridyl)acrylate

Description

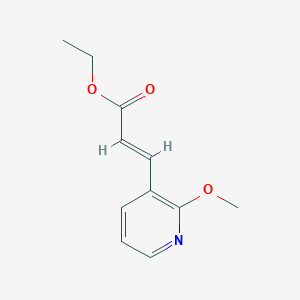

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(2-methoxypyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-15-10(13)7-6-9-5-4-8-12-11(9)14-2/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQBGDTUXITMKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(N=CC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696561 | |

| Record name | Ethyl 3-(2-methoxypyridin-3-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912760-91-9 | |

| Record name | Ethyl 3-(2-methoxypyridin-3-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of Ethyl 3 2 Methoxy 3 Pyridyl Acrylate

Reactivity of the Pyridine (B92270) Nucleus

The reactivity of the pyridine ring in Ethyl 3-(2-methoxy-3-pyridyl)acrylate is a complex balance of several electronic factors. The ring nitrogen atom is electron-withdrawing via an inductive effect and deactivates the ring toward electrophilic attack compared to benzene. Conversely, it makes the ring more susceptible to nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions. This inherent reactivity is further modified by the substituents: an activating, electron-donating methoxy (B1213986) group (-OCH₃) at the C2 position and a deactivating, electron-withdrawing acrylate (B77674) group at the C3 position.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to its electron-deficient nature. However, the presence of the strongly activating methoxy group at C2 can facilitate such reactions. To predict the regioselectivity, the directing effects of both substituents must be considered:

2-Methoxy group (-OCH₃): This is an activating, ortho, para-directing group due to resonance donation of a lone pair of electrons to the ring. It activates the C3 and C6 positions.

3-Acrylate group (-CH=CHCO₂Et): This is a deactivating, meta-directing group, withdrawing electron density from the ring through resonance. It directs incoming electrophiles to the C5 position (meta to itself and avoiding deactivation at C2, C4, and C6).

Considering these competing effects, the C3 position is already substituted. The methoxy group strongly activates the C6 position, but this position is also deactivated by the ring nitrogen. The acrylate group deactivates the C4 and C2 positions. The C5 position is meta to the deactivating acrylate group and meta to the activating methoxy group. In similar systems, such as 2-methoxypyridine (B126380), electrophilic substitution like bromination or sulfonation occurs at the 3- or 4-positions. brainly.combrainly.com For the title compound, with the C3 position blocked, substitution is directed elsewhere. The existence of related compounds like ethyl (2E)-3-(5-bromo-2-methoxypyridin-3-yl)acrylate strongly suggests that electrophilic attack, such as bromination, occurs preferentially at the C5 position. This outcome represents a consensus of the directing effects, where the C5 position is least deactivated.

| Position on Pyridine Ring | Effect of 2-Methoxy Group | Effect of 3-Acrylate Group | Effect of Ring Nitrogen | Predicted Outcome for EAS |

|---|---|---|---|---|

| C4 | Weakly Activating (para) | Deactivating (ortho) | Deactivating | Unlikely |

| C5 | Weakly Activating (meta) | Least Deactivating (meta) | Less Deactivating | Most Likely |

| C6 | Activating (ortho) | Deactivating (para) | Deactivating | Possible, but less likely than C5 |

Nucleophilic Attack and Ring Transformations

The electron-deficient character of the pyridine ring makes it a target for nucleophilic aromatic substitution (SNAr). This reactivity is most pronounced at the C2, C4, and C6 positions, as the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, providing stabilization. echemi.comquimicaorganica.org

In this compound, the C2 position is substituted with a methoxy group. Methoxy groups can, under certain conditions, act as leaving groups in nucleophilic substitution reactions on heterocyclic rings, especially when activated by strong electron-withdrawing groups or when attacked by powerful nucleophiles. ntu.edu.sgnih.gov

The potential sites for nucleophilic attack are:

C2 Position: Attack at this position would be facilitated by charge stabilization from the ring nitrogen. However, it would require the displacement of the methoxy group and would experience steric hindrance from the adjacent acrylate substituent at C3.

C4 and C6 Positions: Attack at these positions would also benefit from nitrogen-based charge stabilization. A hydride or other nucleophile could add, and subsequent oxidation would lead to a substituted product. The C6 position is sterically unhindered, while the C4 position is less so.

Reactions with strong nucleophiles, such as organolithium reagents or sodium amide, are known to add to the 2-position of substituted pyridines. It is plausible that such reagents could either displace the methoxy group at C2 or add to the C6 position of the ring.

| Position of Attack | Intermediate Stabilization by Nitrogen | Leaving Group | Steric Hindrance | Plausibility |

|---|---|---|---|---|

| C2 | Yes | -OCH₃ | High (from C3-acrylate) | Possible with strong nucleophiles |

| C4 | Yes | -H (requires oxidation) | Moderate | Possible |

| C6 | Yes | -H (requires oxidation) | Low | Likely with strong nucleophiles |

Reactivity of the Acrylate Moiety

The ethyl acrylate portion of the molecule is an α,β-unsaturated carbonyl system. The electron-withdrawing ester group polarizes the carbon-carbon double bond, making the β-carbon (the one closer to the pyridine ring) electrophilic and susceptible to attack by nucleophiles. This functional group is a key site for addition reactions and polymerization.

Michael Addition Reactions

The acrylate moiety is an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide variety of soft nucleophiles. researchgate.net In this reaction, the nucleophile attacks the electrophilic β-carbon, and the resulting enolate is protonated (typically by the solvent or during workup) to give the final addition product.

The general mechanism involves the attack of a nucleophile (Nuc⁻) on the β-carbon, followed by protonation:

Nuc⁻ + C₆H₃N(OCH₃)-CH=CH-CO₂Et → C₆H₃N(OCH₃)-CH(Nuc)-CH⁻-CO₂Et C₆H₃N(OCH₃)-CH(Nuc)-CH⁻-CO₂Et + H⁺ → C₆H₃N(OCH₃)-CH(Nuc)-CH₂-CO₂Et

A diverse range of nucleophiles can participate in this reaction, often catalyzed by a base or, in some cases, an acid or a phosphine. researchgate.netrsc.org

| Nucleophile (Michael Donor) | Example | Product Type | Catalyst (Typical) |

|---|---|---|---|

| Amine | Piperidine (B6355638) | β-Amino ester | None or Lewis acid researchgate.net |

| Thiol | Benzenethiol | β-Thioether ester | Base (e.g., Et₃N) or Phosphine rsc.org |

| Enolate (Carbon Nucleophile) | Diethyl malonate | Diester adduct | Base (e.g., NaOEt) |

| Cyanide | NaCN | β-Cyano ester | - |

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient double bond of the acrylate group makes it a potent dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. In this concerted, pericyclic reaction, the acrylate reacts with a conjugated diene to form a six-membered cyclohexene (B86901) ring. The reaction is typically promoted by heat or by a Lewis acid catalyst, which coordinates to the carbonyl oxygen of the ester, further lowering the energy of the dienophile's LUMO and accelerating the reaction. mdpi.com

For this compound, the reaction with a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene derivative. The stereochemistry of the diene is retained in the product.

| Diene | Example Structure | Product Class | Conditions |

|---|---|---|---|

| 1,3-Butadiene | CH₂=CH-CH=CH₂ | Ethyl 4-(2-methoxy-3-pyridyl)cyclohex-1-ene-1-carboxylate | Heat or Lewis Acid (e.g., BF₃·OEt₂) mdpi.com |

| Cyclopentadiene | C₅H₆ | Ethyl 3-(2-methoxy-3-pyridyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate | Heat |

| Furan | C₄H₄O | Ethyl 4-(2-methoxy-3-pyridyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | High Temperature, Lewis Acid researchgate.net |

| Danishefsky's Diene | (CH₃)₃SiO-CH=C(OCH₃)-CH=CH₂ | Functionalized cyclohexenone precursor | Heat |

Radical Polymerization Mechanisms

Like other acrylate monomers, this compound can undergo polymerization via a radical mechanism. The process involves the standard steps of initiation, propagation, and termination.

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) thermally decomposes to form primary radicals. These radicals add to the double bond of the monomer to create a monomer radical.

Propagation: The monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats thousands of times.

Termination: The growth of polymer chains is halted, typically through combination (two growing chains coupling) or disproportionation (hydrogen transfer between two chains).

Due to the high reactivity of acrylate radicals, chain transfer reactions to the solvent, monomer, or polymer can occur, which may limit the achievable molecular weight and broaden its distribution.

To achieve better control over the polymerization process, controlled/living radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) can be employed. mdpi.com These methods use a catalyst (e.g., a copper or nickel complex) to establish a dynamic equilibrium between a small number of active, propagating radicals and a large number of dormant species. cmu.edu This approach allows for the synthesis of polymers with predetermined molecular weights, narrow polydispersity, and complex architectures like block copolymers.

| Polymerization Type | Initiator/Catalyst System | Key Characteristics |

|---|---|---|

| Free Radical Polymerization | AIBN, Benzoyl Peroxide (Thermal) | Broad molecular weight distribution; chain transfer is common. |

| Atom Transfer Radical Polymerization (ATRP) | Alkyl Halide Initiator / NiBr₂(PPh₃)₂ or Cu(I) complex Catalyst cmu.edu | Controlled molecular weight, narrow polydispersity, can form block copolymers. mdpi.com |

| Reversible Addition-Fragmentation Chain-transfer (RAFT) | AIBN + RAFT Agent (e.g., dithioester) | Good control over molecular weight and architecture; tolerant of many functional groups. |

| Single Electron Transfer - Living Radical Polymerization (SET-LRP) | Alkyl Halide Initiator / Cu(0) + Ligand | Rapid polymerization under mild conditions; can be performed in aqueous media. warwick.ac.uk |

Reactivity of the Ester Group

The ethyl ester group in this compound is susceptible to reactions typical of esters, most notably saponification and ester exchange (transesterification).

Saponification, the hydrolysis of an ester under basic conditions, would convert this compound into its corresponding carboxylate salt and ethanol (B145695). This is a common and fundamental reaction for esters.

Ester exchange, or transesterification, involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to produce a new ester and the original alcohol. This reaction is an equilibrium process and is often used to modify the properties of polymers containing ester groups. For instance, the transesterification of the pendant ester groups of poly(methyl methacrylate) with the alkoxide derivative of PEO (poly(ethylene oxide)) has been observed during copolymer synthesis. mdpi.com This type of side reaction can lead to the formation of graft copolymers. mdpi.com The process for preparing esters of (meth)acrylic acid can involve the (trans)esterification of (meth)acrylic acid or its ester derivatives with alcohols in the presence of an acidic catalyst. google.com

Intermolecular and Intramolecular Reaction Pathways in Acrylates

The reactivity of acrylates in polymerization is also characterized by various intermolecular and intramolecular side reactions, which can significantly affect the final polymer's microstructure and properties. acs.org

Intermolecular chain transfer to the polymer is a reaction where a growing polymer radical abstracts a hydrogen atom from a "dead" polymer chain, creating a new radical site on the polymer backbone. upenn.edu This leads to the formation of long-chain branches. acs.org While intramolecular transfer (backbiting) is often more frequent, intermolecular transfer can still have a notable impact on the polymer's architecture. acs.org

Intramolecular chain transfer , commonly known as backbiting, involves the radical at the end of a growing polymer chain abstracting a hydrogen atom from its own backbone. acs.org This results in the formation of a tertiary midchain radical, which can then reinitiate polymerization, leading to short-chain branches. acs.org This process is a significant secondary reaction in the free-radical polymerization of acrylates. acs.org

These side reactions are more prevalent at higher temperatures and can influence the rate of polymerization and the molecular weight distribution of the resulting polymer. upenn.edu

Applications in Advanced Organic Synthesis As a Molecular Building Block

Role in the Synthesis of Complex Heterocyclic Systems

The structure of Ethyl 3-(2-methoxy-3-pyridyl)acrylate is pre-organized for the construction of more elaborate heterocyclic frameworks. The acrylate (B77674) portion can act as a Michael acceptor, reacting with a wide range of nucleophiles. This reactivity is a cornerstone for annulation strategies, where subsequent intramolecular cyclization leads to the formation of new rings fused to the initial pyridine (B92270) core.

Furthermore, the double bond in the acrylate chain can participate in pericyclic reactions, such as Diels-Alder cycloadditions, with suitable dienes. This provides a direct route to complex polycyclic systems containing the pyridyl moiety. The strategic placement of the methoxy (B1213986) group can influence the regioselectivity of these reactions and can be a handle for further functionalization in later synthetic steps.

Contribution to the Construction of Multi-component Scaffolds

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating substantial portions of each starting material. This compound is an ideal candidate for designing MCRs aimed at producing novel molecular scaffolds. For instance, it can be employed in the synthesis of highly substituted poly-nuclear heteroaryl systems, such as terpyridines. researchgate.net In such reactions, the acrylate group can react with a nucleophile, while the pyridine ring can participate in condensations, leading to the rapid assembly of complex structures that are not easily accessible through conventional methods. researchgate.net

| Reaction Type | Reactants | Resulting Scaffold | Potential Significance |

| Multi-component Condensation | This compound, an acetyl pyridine derivative, an aldehyde, and an ammonia source | Highly substituted terpyridine scaffold | Precursors for photo-luminescent materials and metal complexes |

Precursor in Functional Material Science Applications

The unique electronic and photophysical properties that can arise from the conjugated system of the pyridyl and acrylate groups make this compound an attractive precursor for functional materials. The nitrogen atom in the pyridine ring can be used for coordination with metal ions, opening avenues for the development of new catalysts, sensors, or metal-organic frameworks (MOFs).

The acrylate functional group is readily polymerizable, allowing for the incorporation of the 2-methoxy-3-pyridyl moiety into polymer chains. This can be achieved through various polymerization techniques, including conventional free-radical polymerization or controlled/"living" radical polymerizations like RAFT (Reversible Addition-Fragmentation chain-Transfer). mdpi.comresearchgate.net Incorporating this monomer into a copolymer can impart specific properties to the resulting material, such as altered thermal stability, chemical resistance, or a low refractive index. researchgate.net

Beyond creating new bulk polymers, this compound is a valuable agent for surface modification. researchgate.net Techniques such as surface-initiated polymerization allow for the grafting of polymer chains containing the methoxy-pyridyl unit from a substrate. This functionalization can dramatically alter the surface properties of the original material, introducing functionalities for sensing applications or improving biocompatibility. mdpi.comresearchgate.net For example, the functionalization of polymer surfaces with naphthalimide derivatives has been reported for acidity sensing, a principle that could be extended using the pyridyl group as a pH-sensitive element. researchgate.net

| Modification Technique | Description | Potential Application |

| Copolymerization | Incorporating the acrylate monomer into a polymer backbone with other monomers via free-radical or controlled polymerization methods. researchgate.net | Creation of bulk polymers with tailored thermal, optical, or chemical properties. |

| Surface-Initiated Polymerization | "Grafting-from" a surface to grow polymer brushes containing the methoxy-pyridyl functional unit. | Modifying surface wettability, creating anti-fouling surfaces, or developing solid-state sensors. mdpi.com |

| Post-polymerization Functionalization | Incorporating acrylate-appended polymers and then modifying the pendant groups via reactions like Michael addition. acs.org | Efficient incorporation of thiol, amine, or aromatic groups to tune material properties like glass-transition temperature or fluorescence. acs.org |

Utility in Diversifying Molecular Libraries

In drug discovery and materials science, the generation of molecular libraries—large collections of structurally related compounds—is crucial for screening and optimization. This compound serves as an excellent starting scaffold for library synthesis due to its multiple, orthogonally reactive sites.

The acrylate double bond can be subjected to a variety of transformations, including Michael additions with diverse nucleophiles (thiols, amines, etc.), hydrogenation, epoxidation, or cyclopropanation. Simultaneously, the pyridine ring offers sites for modification. The nitrogen atom can be alkylated or oxidized, and the aromatic ring itself can undergo electrophilic substitution reactions, depending on the reaction conditions. This dual reactivity allows for the systematic generation of a wide range of derivatives from a single, readily accessible precursor, facilitating the exploration of chemical space for desired biological or material properties.

| Reactive Site | Reaction Type | Example Reagents | Resulting Functional Group |

| Acrylate C=C Double Bond | Michael Addition | R-SH (Thiols), R₂-NH (Amines) | Thioether, Amino acid derivative |

| Acrylate C=C Double Bond | Hydrogenation | H₂, Pd/C | Saturated ester |

| Ester Group | Hydrolysis/Amidation | LiOH, then H₃O⁺; R-NH₂ | Carboxylic acid, Amide |

| Pyridine Nitrogen | N-Alkylation | CH₃I | Pyridinium salt |

Computational and Theoretical Investigations of Ethyl 3 2 Methoxy 3 Pyridyl Acrylate and Analogues

Quantum Chemical Calculations (DFT-based Approaches)

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in exploring the fundamental properties of Ethyl 3-(2-methoxy-3-pyridyl)acrylate.

Molecular geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule. For this compound, this involves finding the most stable conformation by calculating bond lengths, bond angles, and dihedral angles. The structure contains several rotatable single bonds, leading to various possible conformers. Key rotational barriers include the bond connecting the pyridine (B92270) ring to the acrylate (B77674) moiety and the bonds within the ethyl ester group.

Conformational analysis of similar acrylate molecules, such as 2-ethylhexyl acrylate, has identified s-cis and s-trans conformations as local minima, which can be used to interpret experimental data. researchgate.net In compounds like (E)-ethyl-2-cyano-3-(furan-2-yl)acrylate, the planarity of the molecule is a defining characteristic, though the ethyl fragment can introduce conformational disorder. nih.gov For this compound, the geometry would be characterized by the planarity of the pyridine ring and the acrylate system, with the methoxy (B1213986) and ethyl groups having specific orientations. The conformation across the C=C double bond is typically trans (E), a common feature in related acrylate structures. researchgate.net

Optimization is generally performed using a functional like B3LYP with a basis set such as 6-311+G(d,p), which has been shown to provide geometries that are in good agreement with experimental data from X-ray diffraction for analogous molecules. researchgate.net

Table 1: Predicted Key Geometrical Parameters for this compound based on DFT Calculations of Analogous Structures

| Parameter | Bond/Angle | Predicted Value | General Observation |

| Bond Length (Å) | C=C (acrylate) | ~1.35 Å | Typical double bond length. researchgate.net |

| C=O (carbonyl) | ~1.21 Å | Consistent with standard carbonyl bond lengths. nih.gov | |

| C-O (ester) | ~1.34 Å | Shorter than a typical C-O single bond due to resonance. | |

| C(ring)-C(acrylate) | ~1.47 Å | Standard sp²-sp² single bond length. nih.gov | |

| Dihedral Angle (°) | C(ring)-C-C=C | ~180° | Indicates a likely planar or near-planar arrangement between the ring and the double bond. nih.govresearchgate.net |

The electronic properties of a molecule are fundamentally described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. materialsciencejournal.orgajchem-a.com A small energy gap suggests high polarizability and chemical reactivity, indicating that the molecule is more likely to undergo electronic transitions. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methoxy-3-pyridyl ring system and the acrylate C=C double bond, which are the primary sites for electrophilic attack. The LUMO is likely distributed over the electron-deficient acrylate group, particularly the carbonyl carbon and the β-carbon of the double bond, which are susceptible to nucleophilic attack. DFT calculations, often using the B3LYP functional, provide quantitative values for these energy levels. nih.govmaterialsciencejournal.org

Table 2: Representative FMO Energies and Chemical Reactivity Descriptors Calculated with DFT (B3LYP Method) for Analogous Aromatic Systems

| Parameter | Formula | Predicted Value (eV) | Significance |

| HOMO Energy | EHOMO | -5.5 to -7.0 | Electron-donating capability. researchgate.netmaterialsciencejournal.org |

| LUMO Energy | ELUMO | -0.5 to -3.0 | Electron-accepting capability. researchgate.netmaterialsciencejournal.org |

| Energy Gap | ΔE = ELUMO - EHOMO | 3.0 to 5.0 | Chemical reactivity and stability. researchgate.net |

| Ionization Potential (I) | I = -EHOMO | 5.5 to 7.0 | Energy required to remove an electron. researchgate.netmaterialsciencejournal.org |

| Electron Affinity (A) | A = -ELUMO | 0.5 to 3.0 | Energy released upon gaining an electron. researchgate.netmaterialsciencejournal.org |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.0 to 5.0 | Global tendency to attract electrons. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | 1.5 to 2.5 | Resistance to change in electron distribution. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It helps in identifying the regions that are rich or poor in electron density, thereby predicting sites for electrophilic and nucleophilic reactions. nih.govresearchgate.net In an MEP map, different colors represent different values of electrostatic potential. Regions of negative potential (typically colored red or yellow) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral potential.

For this compound, the MEP map would show distinct regions of varying potential.

Negative Regions (Red/Yellow): The most intense negative potential is expected to be localized around the carbonyl oxygen atom of the ester group due to its high electronegativity and the presence of lone pairs. The nitrogen atom in the pyridine ring and the oxygen of the methoxy group would also exhibit significant negative potential, making them potential sites for hydrogen bonding and electrophilic interactions. researchgate.netnih.govmanipal.edu

Positive Regions (Blue): Positive potential would be concentrated around the hydrogen atoms, particularly those attached to the pyridine ring and the vinylic carbon, making them sites for potential nucleophilic attack. nih.govresearchgate.net

This analysis allows for a qualitative prediction of how the molecule will interact with other reagents or biological targets. researchgate.net

In this compound, several key intramolecular interactions would be expected:

π-conjugation: Strong interactions involving the π orbitals of the pyridine ring and the acrylate C=C double bond (π → π* transitions), indicating a conjugated system.

Hyperconjugation: Significant charge delocalization from the lone pairs (n) of the oxygen atoms (in the methoxy and ester groups) and the nitrogen atom into the antibonding π* orbitals of the adjacent C=C and C=O bonds (n → π* transitions). These interactions are crucial for the molecule's electronic stability. nih.gov

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies E(2) for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π (C=C) acrylate | π* (C=O) ester | High | π-conjugation |

| π (C=C) ring | π* (C=C) acrylate | Moderate | π-conjugation |

| n (O) methoxy | π* (C=C) ring | Moderate | Lone pair delocalization |

| n (O) carbonyl | π* (C=C) acrylate | Moderate | Hyperconjugation (Resonance) |

| n (N) ring | π* (C=C) ring | High | Lone pair delocalization |

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts can provide strong support for structural assignments. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable DFT-based approach for calculating isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ) relative to a reference standard, typically Tetramethylsilane (TMS). conicet.gov.arresearchgate.netresearchgate.net

Calculations are usually performed on the optimized geometry of the molecule using a functional like B3LYP or mPW1PW91 with a suitable basis set (e.g., 6-311+G(d,p)). conicet.gov.arresearchgate.netnih.gov The accuracy of the prediction depends on the level of theory, basis set, and whether solvent effects are considered. nih.gov For this compound, the predicted ¹H and ¹³C NMR spectra would show characteristic signals for the protons and carbons in the pyridyl, methoxy, acrylate, and ethyl environments. Comparing these calculated shifts with experimental data allows for unambiguous assignment of each signal.

Table 4: Illustrative Comparison of Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons in this compound using the GIAO Method

| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) |

| C=O | Carbonyl | ~165-170 |

| C(α) | Acrylate (α to C=O) | ~120-130 |

| C(β) | Acrylate (β to C=O) | ~140-150 |

| C(2) | Pyridine (attached to OCH₃) | ~160-165 |

| C(3) | Pyridine (attached to acrylate) | ~125-135 |

| C(4,5,6) | Pyridine | ~110-150 |

| O-CH₃ | Methoxy | ~55-60 |

| O-CH₂ | Ethyl | ~60-65 |

| CH₃ | Ethyl | ~14-18 |

Simulated Vibrational Spectra

Theoretical vibrational analysis is a fundamental computational tool used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the motions of atoms within the molecule, such as stretching, bending, and torsional vibrations. These simulations are typically performed using Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with appropriate basis sets like 6-311++G(d,p). researchgate.netnih.gov The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental data. scirp.org

For this compound, the simulated spectrum would exhibit characteristic bands for its distinct functional groups. The pyridine ring has several characteristic stretching and bending modes. aps.orgresearchgate.netmdpi.com The acrylate moiety would be identified by the prominent C=O and C=C stretching vibrations. researchgate.net The methoxy and ethyl groups also have specific vibrational signatures, primarily related to C-H and C-O stretching and bending modes. nih.gov

A potential energy distribution (PED) analysis can be employed to provide a detailed assignment of each vibrational mode, quantifying the contribution of different internal coordinates to each normal vibration. nih.gov The simulated spectra for this compound would allow for a detailed understanding of its molecular vibrations, aiding in the interpretation of experimental spectroscopic data.

Below is an illustrative table of predicted characteristic vibrational frequencies for this compound based on computational studies of analogous structures.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| ν(C=O) | Acrylate Carbonyl | ~1720 | Strong (IR) |

| ν(C=C) | Acrylate Alkene | ~1640 | Medium (IR), Strong (Raman) |

| ν(C=N), ν(C=C) | Pyridine Ring Stretching | ~1580-1600 | Medium-Strong |

| ν_as(C-O-C) | Ether Linkage | ~1250 | Strong (IR) |

| ν_s(C-O-C) | Ester Linkage | ~1170 | Strong (IR) |

| Ring Breathing | Pyridine Ring | ~1000 | Medium (Raman) |

Reactivity Descriptors from Computational Chemistry

Computational chemistry allows for the calculation of various descriptors that quantify the reactivity of a molecule. These descriptors are derived from the electronic structure and are invaluable for predicting how a molecule will behave in a chemical reaction.

Chemical Potential (μ) : Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. Molecules with a small HOMO-LUMO gap are considered "soft" and more reactive, while those with a large gap are "hard" and less reactive. dergipark.org.tr

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. A higher ω value indicates a stronger electrophile.

The following table presents representative, plausible values for global reactivity descriptors for the parent compound and hypothetical analogues, calculated at a DFT level of theory.

| Compound | HOMO (eV) | LUMO (eV) | Hardness (η) | Electrophilicity (ω) |

|---|---|---|---|---|

| This compound | -6.5 | -1.8 | 2.35 | 1.85 |

| Ethyl 3-(5-nitro-2-methoxy-3-pyridyl)acrylate | -7.0 | -2.5 | 2.25 | 2.64 |

| Ethyl 3-(5-amino-2-methoxy-3-pyridyl)acrylate | -6.1 | -1.5 | 2.30 | 1.55 |

Condensed Fukui functions are calculated for each atomic site to predict:

Site of Nucleophilic Attack : Identified by the maximum value of f_k^+, which corresponds to the addition of an electron.

Site of Electrophilic Attack : Identified by the maximum value of f_k^-, corresponding to the removal of an electron.

Site of Radical Attack : Identified by the maximum value of f_k^0.

For this compound, the acrylate moiety is a classic Michael acceptor. Therefore, Fukui function analysis is expected to identify the β-carbon of the double bond as the primary site for nucleophilic attack. The pyridine nitrogen, with its lone pair of electrons, and the oxygen atoms are predicted to be susceptible to electrophilic attack.

The table below summarizes the predicted reactive sites based on conceptual Fukui function analysis.

| Type of Attack | Predicted Reactive Site(s) | Justification |

|---|---|---|

| Nucleophilic Attack (f_k^+) | β-carbon of the acrylate | Electron-deficient site due to conjugation with the carbonyl group. |

| Electrophilic Attack (f_k^-) | Pyridine Nitrogen | Highest electron density and availability of a lone pair. |

| Radical Attack (f_k^0) | α- and β-carbons of the acrylate | Sites capable of stabilizing a radical intermediate. |

Solvation Effects and Stability Studies in Different Media

The chemical behavior and stability of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to simulate these effects. acs.org These models can be broadly categorized into:

Implicit Solvation Models : The solvent is treated as a continuous medium with a specific dielectric constant (e.g., Polarizable Continuum Model - PCM, or Conductor-like Screening Model - COSMO). rsc.org These models are computationally efficient for studying how the bulk properties of the solvent affect solute stability and conformation.

Explicit Solvation Models : Individual solvent molecules are included in the calculation. This approach is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. rsc.org

For this compound, solvation studies can predict changes in its conformational preferences, dipole moment, and electronic properties in different solvents. In polar solvents, conformations with larger dipole moments are generally stabilized. Specific interactions, such as hydrogen bonding between the pyridine nitrogen or carbonyl oxygen and protic solvent molecules (like water), can also be investigated. cas.cz These studies are crucial for understanding the molecule's behavior in various reaction conditions or biological environments.

This table illustrates the hypothetical effect of solvent polarity on the calculated dipole moment of this compound.

| Solvent Medium | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1 | 3.2 |

| Heptane | 1.9 | 3.8 |

| Acetone | 20.7 | 4.9 |

| Water | 78.4 | 5.3 |

Machine Learning Applications in Chemical Space Exploration

The vastness of chemical space—the collection of all possible molecules—presents a challenge for discovering new compounds with desired properties. youtube.com Machine learning (ML) offers a powerful approach to navigate this space efficiently. nih.govchrishoffmann.dev By training algorithms on existing chemical data, ML models can learn the complex relationships between molecular structure and activity (QSAR - Quantitative Structure-Activity Relationship). scielo.brdntb.gov.uanih.gov

For a class of compounds like substituted pyridyl acrylates, ML can be applied in several ways:

Predictive Modeling : An ML model, such as a random forest or a deep neural network, can be trained on a dataset of known analogues of this compound. nih.gov The model would learn to predict properties like biological activity, toxicity, or reactivity based on calculated molecular descriptors (e.g., electronic, steric, and topological properties). nih.gov

Generative Models : Advanced ML techniques can generate novel molecular structures that are predicted to have high activity. These models can explore the chemical space around the lead compound to design new, promising analogues that may not have been conceived through traditional methods. nih.gov

Virtual Screening : ML models can rapidly screen large virtual libraries of compounds, prioritizing a smaller, more manageable set for synthesis and experimental testing, thereby accelerating the discovery process. nih.gov

A hypothetical ML-based QSAR study would involve generating a library of analogues, calculating descriptors, training a model, and validating its predictive power.

The table below outlines the key components of a potential machine learning study for this class of compounds.

| Component | Description | Example |

|---|---|---|

| Dataset | A collection of pyridyl acrylate analogues with measured biological activity (e.g., IC₅₀). | 50-100 diverse analogues of this compound. |

| Molecular Descriptors | Numerical representations of molecular properties. | Molecular weight, LogP, HOMO/LUMO energies, dipole moment, topological indices. |

| ML Algorithm | The computational method used to build the predictive model. | Random Forest, Support Vector Machine (SVM), Gradient Boosting. nih.gov |

| Model Validation | Assessing the model's performance on unseen data. | Cross-validation, prediction on an external test set (R² > 0.7). nih.gov |

| Application | Using the validated model for prediction or design. | Screening a virtual library of 100,000 new analogues to identify top candidates. |

Synthesis and Study of Structural Analogues and Derivatives of Ethyl 3 2 Methoxy 3 Pyridyl Acrylate

Systematic Modification of the Ester Group

The ester functional group in ethyl 3-(2-methoxy-3-pyridyl)acrylate is a prime target for systematic modification to fine-tune the molecule's physicochemical properties, such as solubility, steric profile, and reactivity. While the ethyl ester is common, replacing the ethyl group with other alkyl or functionalized moieties can lead to derivatives with tailored characteristics.

Table 1: Examples of Ester Group Modifications in Related Acrylate (B77674) Compounds

| Original Ester Group | Modified Ester Group | Synthetic Method | Potential Impact |

| Ethyl | 2-Methoxyethyl | Knoevenagel Condensation | Increased hydrophilicity, altered solubility |

| Carboxylic Acid | Complex Ester (e.g., with esculetin) | Esterification | Introduction of new functional moieties, potential for biological activity |

Diversification of the Pyridine (B92270) Substituents

Altering the substituents on the pyridine ring is a powerful method to modulate the electronic properties and biological activity of the core structure. The pyridine scaffold allows for the introduction of a wide array of functional groups through various synthetic methodologies. Research has produced several analogues of this compound with different substituents on the pyridine ring.

Table 2: Diversification of Pyridine Ring Substituents

| Substituent | Compound Name |

| Bromo | ethyl (2E)-3-(5-bromo-2-methoxypyridin-3-yl)acrylate |

| Pivaloylamino | ethyl 3-[(2-pivaloylamino)pyridine-3-yl]acrylate |

Alteration of the Methoxy (B1213986) Group and its Positional Isomers

The methoxy group at the 2-position of the pyridine ring plays a crucial role in defining the molecule's electronic and steric characteristics. Modifying this group by changing its position or substituting it with other alkoxy groups can have profound effects on the compound's properties. The position of a methoxy group can influence the mesomorphic behavior of materials, indicating its importance in controlling molecular organization and properties.

Analogous studies on related aromatic systems provide a blueprint for potential modifications. For instance, research on phenylcyanoacrylates has explored a variety of alkoxy substituents and their positional isomers. These include ethoxy and benzyloxy groups, as well as different arrangements of methoxy and other substituents on the aromatic ring (e.g., 4-methoxy-3-methyl vs. 3-ethoxy-4-methoxy). Applying these principles to the pyridylacrylate structure would involve synthesizing isomers where the methoxy group is at the 4-, 5-, or 6-position of the pyridine ring, or replacing it entirely with larger alkoxy groups like ethoxy or benzyloxy. Such changes would directly impact the electron density of the pyridine ring and the steric environment around the acrylate moiety, thereby influencing its reactivity and intermolecular interactions.

Table 3: Potential Methoxy Group Alterations (Based on Analogous Systems)

| Modification Type | Example Substituent Pattern |

| Positional Isomer | 4-methoxy, 5-methoxy, 6-methoxy |

| Alkoxy Group Alteration | 2-ethoxy, 2-benzyloxy |

| Combined Alteration | 3-ethoxy-4-methoxy, 4-benzyloxy-3-methoxy |

Incorporation into Polymer Chains

The acrylate functional group makes this compound and its derivatives suitable monomers for polymerization and copolymerization, leading to the creation of novel polymeric materials. The incorporation of fluorine-containing (meth)acrylates into polymers, for instance, can impart unique properties such as low surface energy and high thermal stability.

Studies on similar functionalized monomers have demonstrated their ability to be incorporated into polymer chains. For example, ring-disubstituted 2-methoxyethyl phenylcyanoacrylates have been successfully copolymerized with styrene (B11656) using radical initiation. This indicates that pyridylacrylates could likely be copolymerized with common monomers like styrene or various methacrylates to create functional polymers. The resulting copolymers would feature the substituted pyridine moiety as a pendant group, which could influence the polymer's thermal stability, refractive index, and affinity for surfaces or other molecules. The mechanism of acrylate polymerization often involves intermediates where the monomer coordinates to a metal center, followed by insertion into the growing polymer chain.

Structure-Reactivity Relationships and Mechanistic Insights

Understanding the relationship between the molecular structure of this compound derivatives and their chemical reactivity is fundamental. Mechanistic studies provide insights into the pathways through which these molecules react and polymerize. The electronic nature of substituents on the pyridine ring directly influences the reactivity of the acrylate double bond. Electron-withdrawing groups are expected to make the β-carbon of the acrylate more electrophilic, while electron-donating groups would have the opposite effect.

Detailed mechanistic studies on acrylate insertion polymerization have identified key intermediates that govern the reaction pathway. For example, during palladium-catalyzed polymerization, six-membered chelate complexes can form, where a carbonyl oxygen from an inserted acrylate unit coordinates to the metal center. The stability of this chelate and the energy required to open it for the next monomer insertion are critical factors controlling the polymerization rate. Furthermore, theoretical studies on related reactions, such as the addition of 2-methoxyfuran (B1219529) to an acrylate, have revealed complex mechanisms involving zwitterionic intermediates, highlighting that reaction pathways can be fundamentally different from initial postulates. The conformation of the molecule, particularly the planarity of the acrylate system and the orientation of the ester group, can also play a significant role in crystal packing and intermolecular interactions, which in turn affects the material's bulk properties.

Conclusion and Future Research Directions

Summary of Current Understanding

Currently, detailed experimental studies specifically focused on Ethyl 3-(2-methoxy-3-pyridyl)acrylate are scarce in publicly accessible scientific literature. Much of the understanding of this compound is therefore extrapolated from the known chemistry of its constituent functional groups: the pyridine (B92270) ring, the methoxy (B1213986) substituent, and the ethyl acrylate (B77674) chain. The pyridine moiety, a nitrogen-containing heterocycle, is known to be a key structural component in many pharmaceuticals and functional materials due to its ability to form hydrogen bonds and coordinate with metal ions. The methoxy group, an electron-donating substituent, can influence the electronic properties of the pyridine ring, potentially modulating its reactivity and biological activity. The ethyl acrylate group is a well-known Michael acceptor and a monomer for polymerization, suggesting that this compound could be a valuable precursor for a variety of chemical transformations and polymer synthesis.

The physical and chemical properties of this compound can be predicted based on analogous structures. These predicted properties are summarized in the interactive data table below.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol (B129727) |

Unexplored Synthetic Avenues and Methodological Advancements

While a definitive, optimized synthesis for this compound is not prominently documented, several established synthetic methodologies for similar compounds could be adapted. Traditional methods for the synthesis of α,β-unsaturated esters, such as the Wittig and Horner-Wadsworth-Emmons reactions, offer plausible routes. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgmnstate.edu For instance, the reaction of 2-methoxy-3-pyridinecarboxaldehyde (B1315060) with a suitable phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, would be a direct approach. masterorganicchemistry.comwikipedia.org

Another promising avenue is the palladium-catalyzed Heck reaction, which couples an aryl halide with an alkene. researchgate.netorganic-chemistry.orgmdpi.comyoutube.comlibretexts.org In this context, 3-halo-2-methoxypyridine could be reacted with ethyl acrylate in the presence of a palladium catalyst and a base to yield the desired product. researchgate.netorganic-chemistry.orgmdpi.com The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde or ketone and an ester, could also be explored, although it might be less direct for this specific target. wikipedia.orgslideshare.netnih.gov

Future research could focus on developing novel, more efficient, and sustainable synthetic methods. This could involve the use of greener solvents, milder reaction conditions, and the development of novel catalysts, such as those based on earth-abundant metals, to replace precious metal catalysts like palladium. researchgate.netspecialchem.comrti.orgacs.org

Potential for Novel Chemical Transformations and Catalyst Development

The reactivity of this compound is largely dictated by its acrylate and pyridine functionalities. The electron-withdrawing nature of the pyridyl group is expected to enhance the electrophilicity of the β-carbon of the acrylate, making it a good substrate for Michael addition reactions. rsc.org This opens up possibilities for the synthesis of a wide range of derivatives by reacting it with various nucleophiles.

Furthermore, the pyridine nitrogen can act as a ligand for metal catalysts, potentially enabling intramolecular catalysis or the development of novel catalyst systems where the substrate itself plays a role in the catalytic cycle. The development of catalysts that can selectively functionalize the pyridine ring without affecting the acrylate moiety, or vice versa, would be a significant advancement. Research into the polymerization of this monomer, both homopolymerization and copolymerization with other acrylates or vinyl monomers, could lead to new polymers with interesting properties. nih.govtandfonline.comnih.govacs.orgrsc.org

Emerging Computational Methodologies and Their Applications

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. ijcce.ac.irresearchgate.netnih.govresearchgate.net DFT calculations can be used to predict the molecule's geometry, vibrational frequencies (IR spectrum), and electronic transitions (UV-Vis spectrum). ijcce.ac.irnih.gov Furthermore, calculations of molecular orbitals (HOMO and LUMO) and electrostatic potential maps can help in understanding its reactivity and intermolecular interactions. researchgate.netresearchgate.net

These computational tools can be employed to:

Predict the regioselectivity and stereoselectivity of reactions involving this compound.

Design novel catalysts for its synthesis and transformation.

Screen for potential biological activity by modeling its interaction with biological targets.

Simulate its behavior in different solvent environments.

Future computational work could involve more advanced methods to study reaction mechanisms and predict the properties of polymers derived from this monomer.

Prospects for Advanced Material Science Applications

The presence of both a polymerizable acrylate group and a functional pyridine ring makes this compound a promising candidate for the development of advanced materials. arkema.comgantrade.com Polymers derived from this monomer could exhibit a range of interesting properties, including:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate with metal ions to form coordination polymers or MOFs, which have applications in gas storage, separation, and catalysis.

Functional Coatings and Adhesives: Acrylate-based polymers are widely used in coatings and adhesives. gantrade.com The incorporation of the methoxy-pyridyl group could impart specific functionalities, such as improved adhesion to metal surfaces, corrosion resistance, or antimicrobial properties.

Smart Materials: The pyridine unit can be protonated or quaternized, leading to pH-responsive polymers. Such materials could find applications in drug delivery systems, sensors, and smart hydrogels. researchgate.netthieme-connect.com

Optoelectronic Materials: Pyridine-containing polymers are known to have interesting photophysical properties. Further investigation into the luminescence and electronic properties of polymers based on this compound could reveal their potential for use in organic light-emitting diodes (OLEDs) or other electronic devices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.